molecular formula C19H23N3O5S2 B2525498 Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2525498
M. Wt: 437.5 g/mol
InChI Key: DWGSXNATVAGHKZ-UHFFFAOYSA-N
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Description

NPC-26 is a novel compound that has garnered attention due to its anti-proliferative and cytotoxic effects on human pancreatic cancer cells. Its mechanism of action involves caspase-9-dependent cell apoptosis . Pancreatic cancer is an aggressive malignancy characterized by rapid progression and poor overall survival rates. Gemcitabine, the only approved single chemotherapy drug for pancreatic cancer, has limited efficacy .

Preparation Methods

The synthetic routes for NPC-26 and its reaction conditions are not explicitly documented in the available literature. further research may reveal insights into its industrial production methods.

Chemical Reactions Analysis

NPC-26 likely undergoes various chemical reactions. While specific details are lacking, it’s essential to explore its reactivity. Common reactions could include oxidation, reduction, and substitution. Unfortunately, the precise reagents and conditions remain undisclosed. The major products formed from these reactions are yet to be fully characterized.

Scientific Research Applications

NPC-26’s applications extend beyond cancer research. Its potential uses span chemistry, biology, medicine, and industry. Researchers are actively investigating its broader impact, but specific applications are still emerging.

Mechanism of Action

NPC-26 disrupts mitochondrial function, leading to mitochondrial permeability transition pore (mPTP) opening in cancer cells. This disruption involves mitochondrial depolarization, association between ANT-1 (adenine nucleotide translocator-1) and Cyp-D (cyclophilin-D), and disturbance of oxidative phosphorylation. The resulting apoptosis contributes to its anti-pancreatic cancer activity .

Comparison with Similar Compounds

While NPC-26’s uniqueness is noteworthy, direct comparisons with other compounds are limited in the available literature. Further studies may shed light on its distinct features and potential advantages over similar agents.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-6-27-17(24)13-10-9-18(2,3)21-19(4,5)14(10)29-16(13)20-15(23)11-7-8-12(28-11)22(25)26/h7-8,21H,6,9H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGSXNATVAGHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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